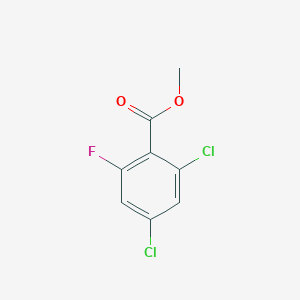

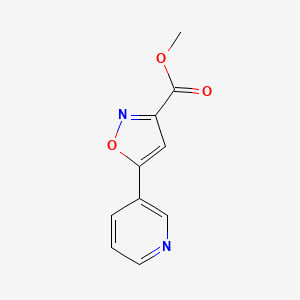

Methyl 2,4-dichloro-6-fluorobenzoate

Overview

Description

Methyl 2,4-dichloro-6-fluorobenzoate is a chemical compound that is part of a broader class of organic compounds known for their various biological and chemical properties. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs, such as fluorinated benzothiazoles and methyl benzoate derivatives, have been synthesized and studied for their potential applications, particularly in the pharmaceutical field.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nitrification, esterification, and hydronation, as seen in the preparation of Methyl 2-amino-5-fluorobenzoate . Another example is the synthesis of diorganotin(IV) derivatives, which are prepared by refluxing diorganotin(IV) oxides with ligands derived from corresponding benzoyl chlorides . These methods highlight the complexity and the need for optimization in the synthesis of such compounds to achieve high yields and purity.

Molecular Structure Analysis

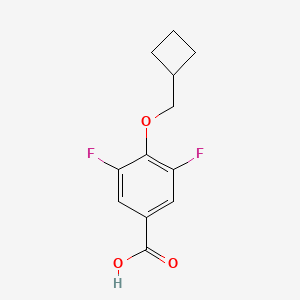

The molecular structure of compounds similar to Methyl 2,4-dichloro-6-fluorobenzoate has been determined using techniques like X-ray diffraction. For instance, the crystal structure of Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was elucidated, revealing two independent but chemically identical molecules in the asymmetric unit . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure. For example, the diorganotin(IV) complexes formed through O,O-coordination exhibit specific coordination geometries at the tin center, which can affect their biological activity . Similarly, the introduction of fluorine atoms into benzothiazoles has been shown to significantly impact their cytotoxicity against various cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structures. For instance, the presence of halogen atoms like chlorine and fluorine can affect the compound's polarity, solubility, and stability. The intermolecular interactions, such as hydrogen bonding and weak C–H···O and C–H···F interactions, play a role in the crystal packing and can influence the melting point and solubility of the compound . These properties are essential for the compound's application in different fields, including pharmaceuticals and materials science.

Scientific Research Applications

Synthesis of Biological Molecules

Methyl 2,4-dichloro-6-fluorobenzoate is utilized in synthesizing new biologically active molecules. For instance, it has been used in the synthesis of thiadiazolotriazinones, which show promising antibacterial activities at specific concentrations (Holla, Bhat, & Shetty, 2003).

Antimycobacterial Properties

Compounds derived from 4-fluorobenzoic acid hydrazide, including variations with 2,4-dichloro-6-fluorobenzoate, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Environmental Applications

In environmental research, methyl 2,4-dichloro-6-fluorobenzoate and its derivatives have been used to study the anaerobic degradation of aromatic compounds, providing insight into environmental remediation processes (Londry & Fedorak, 1993).

Crystal Structure Analysis

The crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, a derivative of methyl 2,4-dichloro-6-fluorobenzoate, has been analyzed, contributing to the understanding of molecular interactions and packing in solid-state chemistry (Wang et al., 2012).

Chemical Synthesis

In chemical synthesis, methyl 2,4-dichloro-6-fluorobenzoate is used as a reactant to create novel compounds like 4H-1,4-benzoxazines, which have various applications in organic chemistry (Kudo, Furuta, & Sato, 1996).

Electrochemical Studies

This compound and its derivatives have been studied in electrochemical contexts, such as analyzing the C–F bond cleavages in methylfluorobenzoates, which is important for understanding electrochemical reactions and mechanisms (Muthukrishnan & Sangaranarayanan, 2010).

Pharmaceutical Applications

Its derivatives, such as methyl 4-hydroxybenzoate, have been analyzed for their pharmaceutical applications, including their antimicrobial properties, which are crucial in the development of new drugs and preservatives (Sharfalddin et al., 2020).

Continuous-Flow Process Development

Research has been conducted on the kilogram-scale synthesis of 2,4-dichloro-5-fluorobenzoic acid, a related compound, by air oxidation in a continuous-flow process, highlighting advancements in industrial chemical synthesis (Guo, Yu, & Yu, 2018).

Safety And Hazards

“Methyl 2,4-dichloro-6-fluorobenzoate” is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

methyl 2,4-dichloro-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSVGJCOIGNBSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228243 | |

| Record name | Benzoic acid, 2,4-dichloro-6-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dichloro-6-fluorobenzoate | |

CAS RN |

1398504-37-4 | |

| Record name | Benzoic acid, 2,4-dichloro-6-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1398504-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dichloro-6-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3027742.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3027762.png)